

Alfuzosin-d6 certificate of analysis and product specifications.

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Compound of Interest

Compound Name: **Alfuzosin-d6**

Cat. No.: **B15617626**

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An In-depth Technical Guide to the Certificate of Analysis and Product Specifications of **Alfuzosin-d6**

Disclaimer: Publicly available, complete Certificates of Analysis (CoA) for specific lots of **Alfuzosin-d6** are not consistently provided by suppliers. This guide, therefore, serves as a comprehensive technical overview based on typical industry practices for deuterated reference standards. The data presented is representative and compiled from product specifications and established analytical methodologies for Alfuzosin and its isotopologues.

Alfuzosin-d6 Product Specifications

Alfuzosin-d6 is the deuterium-labeled version of Alfuzosin, an α 1-adrenoceptor antagonist. It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry, to ensure accuracy and precision.^{[1][2]} The deuterium labeling is strategically placed on the methoxy groups, which are less susceptible to back-exchange.

The general product specifications provided by various suppliers are summarized below.

Parameter	Specification
Product Name	Alfuzosin-d6
Synonyms	SL 77499-d6, Alfuzosin-d6 Hydrochloride
Chemical Name	N-((3-((4-Amino-6,7-bis(methoxy-d3)quinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide
CAS Number	1006717-31-2 (Free Base), 1006717-24-3 (HCl Salt) ^{[3][4]}
Molecular Formula	C ₁₉ H ₂₁ D ₆ N ₅ O ₄
Molecular Weight	395.49 g/mol ^[1]
Appearance	White to Off-White Solid
Storage	Store at room temperature, as recommended in the Certificate of Analysis. ^{[1][2]}

Representative Certificate of Analysis

A Certificate of Analysis for a high-purity deuterated standard like **Alfuzosin-d6** provides critical data on its identity, purity, and isotopic enrichment. Below is a table representing a typical CoA, with plausible results.

Test	Specification	Representative Result	Method Reference
Identity by ^1H NMR	Conforms to structure	Conforms	Internal Protocol
Identity by Mass Spectrometry	Conforms to mass	Conforms	Internal Protocol
Chemical Purity by HPLC	$\geq 98.0\%$ (AUC)	99.5%	Based on USP/EP
Isotopic Purity by Mass Spec	$\geq 99\%$ Deuterium Incorporation	99.6%	Internal Protocol
Deuterium Enrichment	≥ 98 atom % D	98.9 atom % D	Mass Spectrometry
Residual Solvents	Meets USP <467> Requirements	Conforms	USP <467> / GC-HS
Assay (by HPLC, as is)	98.0% - 102.0%	99.2%	Based on USP/EP

Experimental Protocols

The following sections detail the methodologies for the key analytical tests cited in the representative Certificate of Analysis.

Identity Confirmation by ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

- Sample Preparation: A small amount of the **Alfuzosin-d6** standard is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[\[5\]](#)[\[6\]](#)
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
- Methodology: A one-dimensional ^1H NMR spectrum is acquired. The resulting spectrum is compared to the known spectrum of unlabeled Alfuzosin. Key indicators for **Alfuzosin-d6** are the significant reduction or complete absence of the proton signals corresponding to the two

methoxy groups ($-\text{OCH}_3$) which have been replaced by $-\text{OCD}_3$ groups. The chemical shifts and splitting patterns of the remaining protons on the quinazoline ring, propyl chain, and tetrahydrofuran ring must match the expected structure. For highly deuterated compounds, Deuterium NMR (^2H NMR) can be used as an alternative technique for structure verification and enrichment determination.[\[1\]](#)

Identity and Isotopic Purity by Mass Spectrometry

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** The sample is dissolved in an appropriate solvent mixture (e.g., acetonitrile and water) and introduced into the mass spectrometer, typically via a Liquid Chromatography (LC) system.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
- **Methodology for Identity:** The analysis is performed in positive ion mode (ESI $^+$). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecular ion $[\text{M}+\text{H}]^+$. For **Alfuzosin-d6** ($\text{C}_{19}\text{H}_{21}\text{D}_6\text{N}_5\text{O}_4$), the expected monoisotopic mass is approximately 395.24, so the $[\text{M}+\text{H}]^+$ ion should be observed around m/z 396.25.
- **Methodology for Isotopic Purity:** By examining the mass distribution of the molecular ion cluster, the degree of deuterium incorporation can be determined. The spectrum will show a distribution of isotopologues (d0, d1, d2, d3, d4, d5, d6). Isotopic purity is calculated as the percentage of the desired d6 isotopologue relative to all other isotopologues. The overall deuterium enrichment is calculated by considering the weighted average of the deuterium content across all detected isotopologues.

Chemical Purity and Assay by HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the chemical purity and assay of the compound by separating it from any impurities.[\[3\]](#)[\[10\]](#)[\[11\]](#)

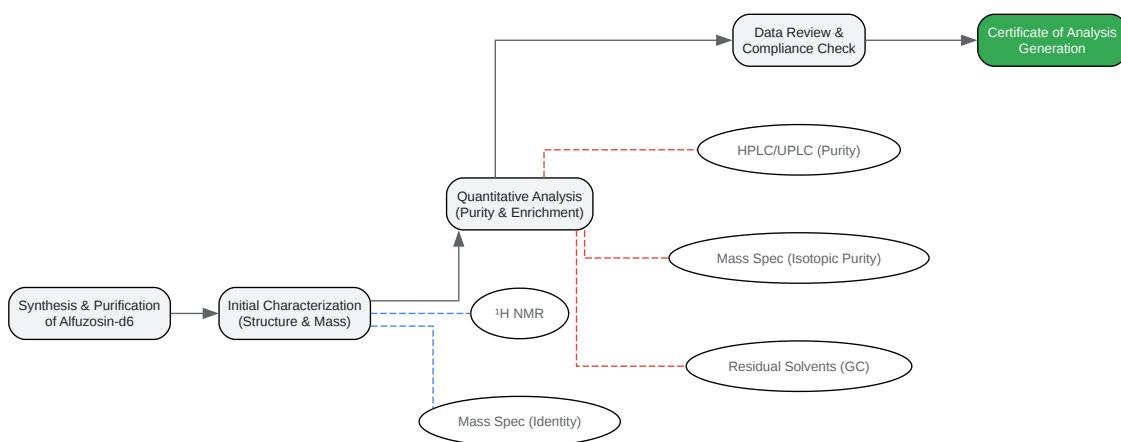
- **Instrumentation:** A standard HPLC or UPLC system equipped with a UV detector.

- Chromatographic Conditions (Representative):
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[12]
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like acetonitrile.[10][13] A common mobile phase composition could be Acetonitrile:Water:Tetrahydrofuran:Perchloric acid (250:740:10:1). [11]
 - Flow Rate: 1.0 mL/min for HPLC.[10][11]
 - Detection Wavelength: 245 nm or 254 nm, where Alfuzosin has strong absorbance.[10][12]
 - Temperature: Ambient (e.g., 25 °C).[11]
- Methodology for Purity: The sample is injected, and the chromatogram is recorded. Purity is typically determined by the area percent method, where the area of the main **Alfuzosin-d6** peak is expressed as a percentage of the total area of all observed peaks.
- Methodology for Assay: The concentration of the **Alfuzosin-d6** solution is accurately determined by comparing its peak area to that of a certified reference standard of known concentration.

Visualizations

Quality Control and Certification Workflow

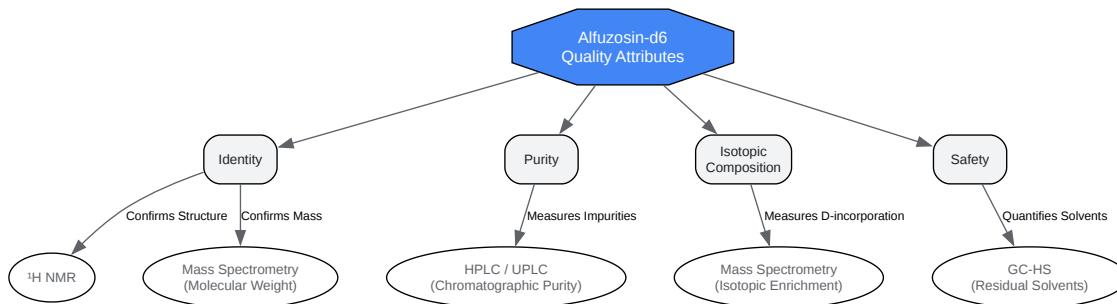
The following diagram illustrates the typical workflow from the synthesis of a deuterated standard to the final issuance of its Certificate of Analysis.

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Caption: QC workflow for deuterated standard certification.

Relationship Between Specifications and Analytical Tests

This diagram shows the logical connection between the quality attributes defined in the product specifications and the analytical tests performed to verify them.



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Caption: Logic map of CoA tests to product specifications.

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